molecular formula C13H16O3 B13140331 Isopropyl2-(4-acetylphenyl)acetate

Isopropyl2-(4-acetylphenyl)acetate

Cat. No.: B13140331
M. Wt: 220.26 g/mol
InChI Key: ZLUJOUYCMAHPGL-UHFFFAOYSA-N
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Description

Isopropyl2-(4-acetylphenyl)acetate is an organic compound that belongs to the class of esters It is synthesized through the esterification of isopropanol and 4-acetylphenylacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl2-(4-acetylphenyl)acetate typically involves the esterification reaction between isopropanol and 4-acetylphenylacetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl2-(4-acetylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-acetylphenylacetic acid or 4-acetylphenylacetone.

    Reduction: Formation of isopropyl 2-(4-hydroxyphenyl)acetate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Isopropyl2-(4-acetylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Isopropyl2-(4-acetylphenyl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Isopropyl2-(4-acetylphenyl)acetate can be compared with other similar esters, such as:

    Isopropyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.

    Ethyl 2-(4-acetylphenyl)acetate: Similar structure but with an ethyl group instead of an isopropyl group, leading to different physical and chemical properties.

    Methyl 2-(4-acetylphenyl)acetate: Another similar compound with a methyl group, used in the synthesis of pharmaceuticals and fragrances.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

propan-2-yl 2-(4-acetylphenyl)acetate

InChI

InChI=1S/C13H16O3/c1-9(2)16-13(15)8-11-4-6-12(7-5-11)10(3)14/h4-7,9H,8H2,1-3H3

InChI Key

ZLUJOUYCMAHPGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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